molecular formula C14H7F5N2O2 B455803 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 438219-97-7

3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B455803
CAS No.: 438219-97-7
M. Wt: 330.21g/mol
InChI Key: PEPFANHCDNJQAE-UHFFFAOYSA-N
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Description

3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound with the molecular formula C14H7F5N2O2. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. The presence of the pentafluorophenyl group in its structure makes it particularly interesting for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamide with pentafluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone core. The final product is obtained after hydrolysis and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase and gyrase, enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent .

Properties

IUPAC Name

3-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)-1,2-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N2O2/c15-8-7(9(16)11(18)12(19)10(8)17)13-20-6-4-2-1-3-5(6)14(22)21(13)23/h1-4,13,20,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPFANHCDNJQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C(=C(C(=C3F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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